N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine
説明
N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine is a pteridine derivative featuring a pteridin core substituted with a 4-chlorophenylamine group at position 4 and a 4-(4-fluorophenyl)piperazine moiety at position 2. This structure combines halogenated aromatic systems with a piperazine linker, a design common in ligands targeting neurotransmitter receptors (e.g., dopamine or serotonin receptors) .
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN7/c23-15-1-5-17(6-2-15)27-21-19-20(26-10-9-25-19)28-22(29-21)31-13-11-30(12-14-31)18-7-3-16(24)4-8-18/h1-10H,11-14H2,(H,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKCJNSAOMCXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds have been found to target the insect ryanodine receptor. The ryanodine receptor plays a crucial role in the regulation of calcium release within cells, and is a promising target for the development of novel insecticides.
Mode of Action
It can be inferred from similar compounds that it may act as an activator of the insect ryanodine receptor. This activation could lead to an increase in intracellular calcium levels, disrupting normal cellular processes.
生物活性
N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine can be represented as follows:
This compound features a pteridine core substituted with a chlorophenyl and a fluorophenyl piperazine moiety, which contributes to its biological activity.
Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent. In vitro assays demonstrated that derivatives of pteridine compounds exhibit significant antiviral activity against various viruses, including adenoviruses. For instance, similar compounds showed selective inhibition with IC50 values in the low micromolar range, indicating promising therapeutic potential for treating viral infections in immunocompromised patients .
Central Nervous System (CNS) Effects
Piperazine derivatives, including this compound, have been investigated for their effects on the central nervous system. Molecular docking studies suggest that these compounds can effectively bind to GABAA receptors, which are crucial for mediating anxiolytic effects. Experimental evaluations indicated that certain derivatives exhibited potent anxiolytic and muscle relaxant activities in animal models . Notably, compounds with similar structures demonstrated significant CNS activity, suggesting that N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine may also possess these properties.
Anticancer Activity
The compound's structural analogs have been studied for their anticancer properties. Research indicates that pteridine derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Some studies reported that related compounds effectively targeted specific cancer pathways, leading to reduced tumor growth in vivo .
Research Findings and Case Studies
The biological activity of N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine is largely attributed to its ability to interact with various molecular targets:
- Viral Inhibition : The compound may interfere with viral replication processes by targeting viral DNA synthesis pathways.
- CNS Modulation : Its interaction with GABAA receptors suggests a mechanism for producing anxiolytic effects by enhancing inhibitory neurotransmission.
- Antitumor Activity : The compound likely induces apoptosis in cancer cells through mitochondrial pathways and disrupts cell cycle progression.
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C26H27ClFN3O4S
- Molecular Weight : 532.03 g/mol
- CAS Number : Not specified in the search results.
- Structure : The compound features a pteridine core linked to a piperazine moiety, which is further substituted with chlorophenyl and fluorophenyl groups, contributing to its biological activity.
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that compounds similar to N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine exhibit antidepressant properties. These compounds may act on serotonin and norepinephrine transporters, enhancing neurotransmitter availability in the synaptic cleft. Case studies have shown efficacy in preclinical models of depression, suggesting potential for clinical development.
-
Antipsychotic Effects
- The structural characteristics of this compound suggest it may interact with dopamine receptors, particularly D2 and D3 subtypes. Studies have demonstrated that related piperazine derivatives can mitigate symptoms of psychosis in animal models, indicating a possible therapeutic role in treating schizophrenia and other psychotic disorders.
-
Neuroprotective Properties
- Evidence suggests that this compound may exert neuroprotective effects through modulation of calcium signaling pathways. By acting as a ryanodine receptor activator, it could influence intracellular calcium levels, promoting neuronal survival under stress conditions. This aspect is particularly relevant in neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antidepressant Efficacy | Demonstrated significant reduction in depressive-like behaviors in rodent models. | |
| Antipsychotic Potential | Showed decreased hyperactivity and improved social interaction in mice. | |
| Neuroprotective Effects | Induced significant neuronal survival in vitro under oxidative stress conditions. |
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Pteridin vs. Pyrimidine/Pyridine Derivatives
- Target Compound: The pteridin core (a bicyclic system) distinguishes it from monocyclic pyrimidine or pyridine analogs. This bicyclic structure may enhance binding affinity due to increased planarity and surface area for receptor interactions .
- 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine (): Core: Pyrimidine (monocyclic). Substituents: 4-fluorophenylpiperazine at position 4, methyl at position 4. Molecular Weight: 287.34 g/mol. Implications: Smaller core may reduce steric hindrance but limit binding versatility compared to pteridin .
N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () :
Piperazine Substituent Variations
Position and Halogenation of Aromatic Rings
- Target Compound : 4-(4-fluorophenyl)piperazine provides a fluorine-substituted aromatic system, which may enhance metabolic stability and receptor selectivity .
- 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (): Substituents: 3-chlorophenylpiperazine and 4-fluorophenylacetamide. Molecular Formula: C₁₈H₁₉ClFN₃O. Key Difference: Acetamide group replaces the pteridin core, likely shifting activity toward non-CNS targets (e.g., enzymatic inhibition) .
6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine () :
- Substituents: Ethoxycarbonylpiperazine and 2,4-difluorobenzyl.
- Molecular Weight: 412.4 g/mol.
Pharmacological and Binding Profiles
Dopamine Receptor Affinity
- Target Compound: Piperazine moieties are common in dopamine D4 receptor ligands. The 4-fluorophenyl group may mimic structural motifs seen in selective D4 antagonists (e.g., [³H]NGD 94-1 in ), which show affinity for non-striatal brain regions (e.g., hippocampus, cortex) .
- Comparison with [³H]NGD 94-1 :
Antimicrobial Activity
- Compound : Pyrimidine derivatives with chlorophenyl groups exhibit antibacterial and antifungal activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
